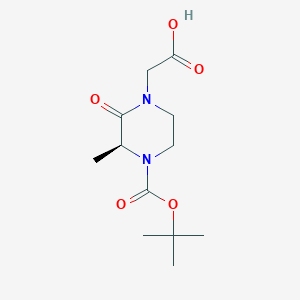
(3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one: is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing nitrogen atoms at positions 1 and 4 of the six-membered ring. This specific compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a carboxymethyl group, and a methyl group attached to the piperazine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one typically involves multiple steps. One common method includes the protection of the piperazine nitrogen atoms with a Boc group, followed by the introduction of the carboxymethyl group through alkylation. The methyl group is then introduced via a methylation reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydride or potassium carbonate to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The industrial synthesis may also incorporate purification steps like crystallization or chromatography to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: (3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine: In biological and medical research, this compound is used in the development of pharmaceuticals. Its piperazine core is a common motif in many drugs, and the Boc protecting group allows for selective deprotection and functionalization, facilitating the synthesis of drug candidates.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of (3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one depends on its specific application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The Boc group can be selectively removed to expose reactive sites on the piperazine ring, allowing for interactions with biological targets such as enzymes or receptors. The carboxymethyl and methyl groups can also influence the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
(3S)-4-Boc-1-carboxymethyl-3-ethyl-piperazin-2-one: Similar structure with an ethyl group instead of a methyl group.
(3S)-4-Boc-1-carboxymethyl-3-phenyl-piperazin-2-one: Contains a phenyl group, offering different chemical properties.
(3S)-4-Boc-1-carboxymethyl-3-hydroxy-piperazin-2-one: Features a hydroxy group, providing different reactivity.
Uniqueness: (3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one is unique due to its specific combination of functional groups. The Boc protecting group provides stability and selectivity in reactions, while the carboxymethyl and methyl groups offer versatility in chemical modifications. This combination makes it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
2-[(3S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-8-10(17)13(7-9(15)16)5-6-14(8)11(18)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,15,16)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZLOAJFJXIMGK-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
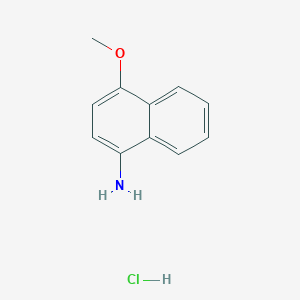
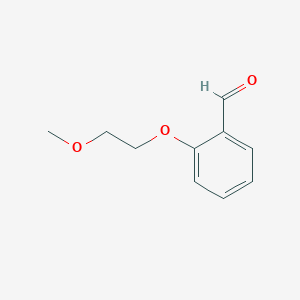
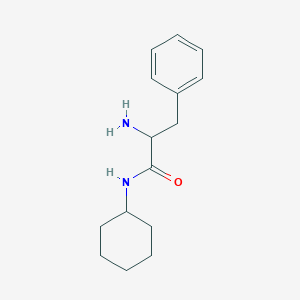
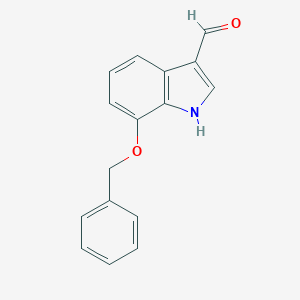
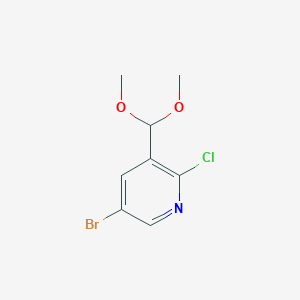
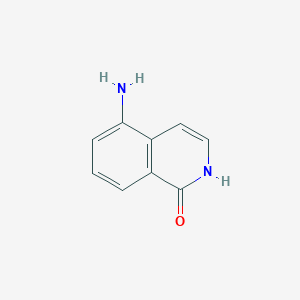
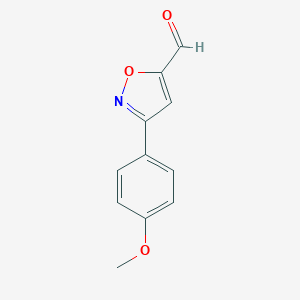
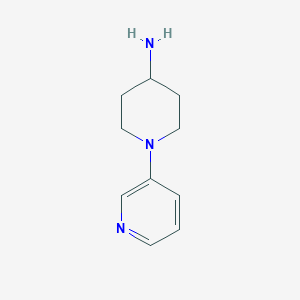
![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)
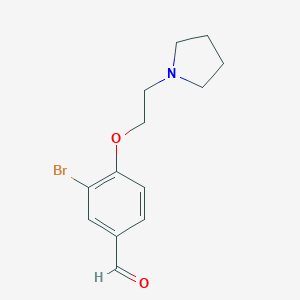
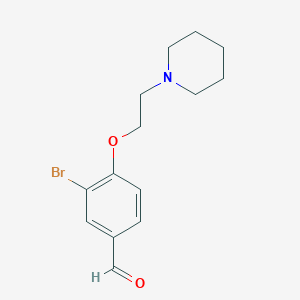
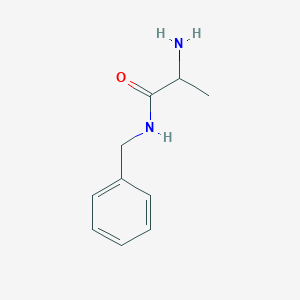
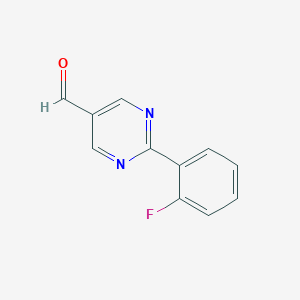
![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)
